molecular formula C10H17B B1339097 1-Bromo-4-tert-butylcyclohex-1-ene CAS No. 23525-05-5

1-Bromo-4-tert-butylcyclohex-1-ene

Cat. No. B1339097
CAS RN: 23525-05-5
M. Wt: 217.15 g/mol
InChI Key: RKWFCRMSUIJAOJ-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butylcyclohex-1-ene is a compound that is part of a family of brominated cyclohexene derivatives. These compounds are of interest due to their potential as building blocks in organic synthesis, particularly in the synthesis of cyclohexane rings and other complex organic molecules. The presence of the bromine atom and the tert-butyl group on the cyclohexene ring can influence the reactivity and the stereochemical outcomes of reactions involving this compound.

Synthesis Analysis

The synthesis of related cyclohexene derivatives often involves key reactions such as intramolecular nucleophilic acyl substitution and ring expansion reactions. For example, optically active derivatives have been synthesized from readily available starting materials using Ti(II)-mediated reactions and FeCl3-mediated ring expansions . Additionally, the synthesis of conformationally stable silacyclohexane derivatives, which share structural similarities with 1-Bromo-4-tert-butylcyclohex-1-ene, has been achieved and studied for their stereochemistry during halodesilylation .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Bromo-4-tert-butylcyclohex-1-ene has been determined using techniques such as X-ray diffraction. For instance, the structure of a conformationally stable silacyclohexane derivative was elucidated, providing insights into the stereochemistry of the compound . Vibrational spectroscopic and computational studies have also been conducted on related brominated compounds to investigate their optimized molecular structures and vibrational frequencies .

Chemical Reactions Analysis

The reactivity of cyclohexene derivatives with various substituents has been explored in several studies. For example, optically active cyclohexenone derivatives have been shown to react with cyanocuprates with high diastereoselectivity, leading to trans-addition products . Cyclohexa-1,4-dienes with tert-butyl groups have been used in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids . Moreover, bromocyclohex-1-enecarboxylic acids have been cyclized with arylhydrazines in the presence of carbon monoxide and a palladium catalyst to yield hydroisoindoline diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-tert-butylcyclohex-1-ene can be inferred from studies on similar compounds. For instance, the electrochemical hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate has been investigated, revealing insights into the stereochemistry and mechanism of the reaction . The crystal structures of bromocamphorenic acids, which are structurally related to 1-Bromo-4-tert-butylcyclohex-1-ene, have been determined, showing unique isomorphous series among isomeric carboxylic acids . These studies contribute to our understanding of the physical and chemical behavior of brominated cyclohexene derivatives.

Scientific Research Applications

  • Organic Synthesis

    • 1-Bromo-4-tert-butylcyclohex-1-ene is part of a family of brominated cyclohexene derivatives. These compounds are of interest due to their potential as building blocks in organic synthesis, particularly in the synthesis of cyclohexane rings and other complex organic molecules.
    • The synthesis of related cyclohexene derivatives often involves key reactions such as intramolecular nucleophilic acyl substitution and ring expansion reactions.
    • Optically active derivatives have been synthesized from readily available starting materials using Ti (II)-mediated reactions and FeCl3-mediated ring expansions.
    • The presence of the bromine atom and the tert-butyl group on the cyclohexene ring can influence the reactivity and the stereochemical outcomes of reactions involving this compound.
  • Molecular Structure Analysis

    • The molecular structure of compounds similar to 1-Bromo-4-tert-butylcyclohex-1-ene has been determined using techniques such as X-ray diffraction.
    • Vibrational spectroscopic and computational studies have also been conducted on related brominated compounds to investigate their optimized molecular structures and vibrational frequencies.
  • Chemical Reactions Analysis

    • The reactivity of cyclohexene derivatives with various substituents has been explored in several studies.
    • For example, optically active cyclohexenone derivatives have been shown to react with cyanocuprates with high diastereoselectivity, leading to trans-addition products.
    • Cyclohexa-1,4-dienes with tert-butyl groups have been used in transfer hydro-tert-butylation reactions catalyzed by boron Lewis acids.
    • Moreover, bromocyclohex-1-enecarboxylic acids have been cyclized with arylhydrazines in the presence of carbon monoxide and a palladium catalyst to yield hydroisoindoline diones.
  • Physical and Chemical Properties Analysis

    • The physical and chemical properties of 1-Bromo-4-tert-butylcyclohex-1-ene can be inferred from studies on similar compounds.
    • For instance, the electrochemical hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate has been investigated, revealing insights into the stereochemistry and mechanism of the reaction.
  • Reactivity Studies

    • The reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol has been studied . The study found that the reactivity of SN1 follows the same order - the carbocations are the same but in 1 due to Br being on the axial position, the C-Br bond will dissociate easily to form the carbocation and so 1 reacts faster than 2 .
  • Chemical Supplier

    • 1-bromo-4-tert-butylcyclohexane is available from chemical suppliers for use in various research and industrial applications . It’s often used in the synthesis of other chemicals or as a reagent in chemical reactions .
  • E2 Elimination Studies

    • The cis and trans isomers of 1-bromo-4-tert-butylcyclohexane have been studied for their reactivity in E2 elimination reactions . The cis-isomer undergoes elimination more readily when treated with sodium ethoxide . In an E2 elimination, the leaving group and the β hydrogen must go through an antiperiplanar transition state . Only the cis isomer has the Br and the β hydrogen in an antiperiplanar (trans diaxial) arrangement . So the trans isomer will undergo more rapid elimination .
  • Chemical Supplier

    • 1-bromo-4-tert-butylcyclohexane is available from chemical suppliers for use in various research and industrial applications . It’s often used in the synthesis of other chemicals or as a reagent in chemical reactions .

properties

IUPAC Name

1-bromo-4-tert-butylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWFCRMSUIJAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466904
Record name 1-Bromo-4-tert-butylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-tert-butylcyclohex-1-ene

CAS RN

23525-05-5
Record name 1-Bromo-4-tert-butylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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